4-{[(4-chlorobenzyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Description
Historical Development of Pyrazolone Research
The pyrazolone nucleus, characterized by a five-membered ring containing two adjacent nitrogen atoms, was first synthesized in 1883 by Ludwig Knorr during his pursuit of quinine analogs. Knorr’s accidental discovery of antipyrine (phenazone), a pyrazolone derivative with antipyretic and analgesic properties, marked the birth of synthetic pyrazolone chemistry. By the early 20th century, researchers recognized the scaffold’s versatility, leading to derivatives such as metamizole (a potent analgesic) and edaravone (a free radical scavenger for amyotrophic lateral sclerosis). The structural simplicity of the pyrazolone core—comprising positions 1, 3, 4, and 5 for functionalization—enabled rapid diversification. For instance, Knorr’s initial work on antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) laid the groundwork for exploring substitutions at the N-1, C-3, and C-5 positions to optimize pharmacokinetic profiles.
Table 1: Milestones in Pyrazolone Drug Development
| Year | Compound | Key Modification | Therapeutic Use |
|---|---|---|---|
| 1883 | Antipyrine | 1,5-Dimethyl substitution | Analgesic/antipyretic |
| 1922 | Metamizole | Sulfonamide incorporation | Perioperative pain |
| 2008 | Edaravone | 3-Oxo group retention | Neuroprotection in ALS |
| 2015 | Eltrombopag | Trifluoromethyl at C-5 | Thrombocytopenia |
Significance of Trifluoromethyl-Substituted Pyrazolones
The introduction of trifluoromethyl (-CF₃) groups at the C-5 position of pyrazolones has emerged as a transformative strategy in drug design. This electron-withdrawing substituent enhances metabolic stability, membrane permeability, and target affinity by reducing oxidative degradation and modulating lipophilicity. For example, eltrombopag , an FDA-approved thrombopoietin receptor agonist, leverages a C-5 trifluoromethyl group to resist hepatic glucuronidation, thereby extending its half-life. Recent studies on N-(trifluoromethyl)phenyl pyrazolones further validate this approach, with derivatives exhibiting potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium at MIC values ≤2 µg/mL. The -CF₃ group’s steric and electronic effects also disrupt bacterial biofilm formation, as demonstrated by a 70% reduction in Staphylococcus epidermidis biofilm biomass at sub-inhibitory concentrations.
Evolution of 4-Aminomethylene-Functionalized Pyrazolones
Functionalization at the C-4 position with aminomethylene groups (-NH-CH₂-) has unlocked new dimensions in pyrazolone bioactivity. This modification facilitates hydrogen bonding with biological targets, as seen in compound 72 , a RalA inhibitor that induces mitochondrial apoptosis in pancreatic cancer cells via ROS accumulation. The 4-aminomethylene moiety in 4-{[(4-chlorobenzyl)amino]methylene} derivatives enhances π-π stacking interactions with hydrophobic enzyme pockets, as evidenced by docking studies on acetylcholinesterase inhibitors. Structural comparisons reveal that linear chain hydrazides at C-4 improve anticonvulsant activity, while cyclic variants like thiophene acyl groups optimize antidepressant effects. For instance, pyrazolone 101 (4-(thiophene-2-carbonyl) substitution) achieves 78.7% protection against pentylenetetrazole-induced seizures in murine models, surpassing phenytoin sodium.
Table 2: Impact of C-4 Substituents on Pyrazolone Bioactivity
| C-4 Substituent | Target | Activity (IC₅₀/EC₅₀) |
|---|---|---|
| 4-Chlorobenzylaminomethylene | Bacterial DNA gyrase | 1.8 µM (MRSA) |
| Thiophene acyl | GABA-A receptor | 0.9 µM (anticonvulsant) |
| Phenylhydrazide | COX-2 enzyme | 4.2 µM (anti-inflammatory) |
Current Research Trends in Substituted 2,4-Dihydro-3H-Pyrazol-3-ones
Contemporary research prioritizes polypharmacological pyrazolones with multi-target engagement. Hybrid derivatives combining trifluoromethyl and aminomethylene groups, such as 4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2-methyl analogs, are under investigation for dual antibacterial and antitumor activity. Advances in synthetic methodologies, including gold-catalyzed aminofluorination of alkynes, enable efficient access to fluorinated pyrazolones with improved blood-brain barrier permeability. Additionally, QSAR models emphasize the importance of topological polar surface area (TPSA) and LogP values in predicting antimicrobial potency, guiding the design of derivatives with TPSA <90 Ų and LogP 2–4 for optimal bioavailability.
Table 3: Emerging Pyrazolone Derivatives in Preclinical Studies
| Derivative | Substituents | Activity Profile |
|---|---|---|
| Compound 72 | 4-(Benzothiazole-2-yl)methylene, 5-CF₃ | RalA inhibition (IC₅₀: 0.4 µM) |
| RSC-2021-8 | 4-(4-Fluorophenyl)methylene, 5-CF₃ | Biofilm eradication (MBEC: 8 µg/mL) |
| IJRPR-23564 | 4-(Pyridin-3-yl)hydrazone, 5-NO₂ | Antitubercular (MIC: 0.5 µg/mL) |
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyliminomethyl]-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O/c1-20-12(21)10(11(19-20)13(15,16)17)7-18-6-8-2-4-9(14)5-3-8/h2-5,7,19H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXHHMCPOLKPPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)C=NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(4-chlorobenzyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class, which has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms, therapeutic implications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features
- Molecular Weight : 305.70 g/mol
- Functional Groups : Contains a pyrazolone core, a trifluoromethyl group, and a chlorobenzyl substituent.
Antimicrobial Activity
Research has indicated that pyrazolone derivatives exhibit significant antimicrobial properties. In particular, studies show that compounds with similar structures to This compound have demonstrated effectiveness against various pathogens:
Anti-inflammatory Effects
Pyrazolone derivatives are also recognized for their anti-inflammatory properties. A study indicated that certain analogs exhibited significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Antioxidant Activity
The compound has shown promising antioxidant activity. The presence of the trifluoromethyl group is believed to enhance its electron-withdrawing capacity, which may contribute to its ability to scavenge free radicals effectively.
Case Studies
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
- Cancer Cell Lines :
Structure-Activity Relationship (SAR)
The biological activity of pyrazolone derivatives can be significantly influenced by their structural modifications. For instance:
- Trifluoromethyl Substitution : Enhances lipophilicity and biological activity.
- Chlorobenzyl Group : Contributes to receptor binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Structural Variations
The target compound belongs to a broader class of pyrazol-3-one derivatives. Below is a comparative analysis with structurally related compounds (Table 1):
Table 1: Structural and Molecular Comparison
Key Observations:
Steric Effects: The target compound’s 2-methyl group minimizes steric hindrance compared to Compound A’s 2-phenyl group, which may reduce binding pocket accessibility .
Electronic Effects: The 5-trifluoromethyl group (present in the target compound and Compounds A/B) enhances electron-withdrawing properties, stabilizing the pyrazol-3-one core . Compound D’s thioxothiazolidinone moiety introduces electron-deficient regions, favoring interactions with aromatic residues in biological targets .
Lipophilicity and Solubility: The 4-chlorobenzylamino group in the target compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Crystallographic and Conformational Analysis
- Isostructurality : Compounds with fluorophenyl groups (e.g., ) exhibit planar conformations except for perpendicularly oriented fluorophenyl rings, influencing crystal packing and solubility . The target compound’s Z-configuration and planar pyrazol-3-one core likely adopt similar packing motifs.
- Hydrogen Bonding: The target compound’s methyleneamino group may form intramolecular hydrogen bonds, stabilizing its conformation. In contrast, Compound C’s thiadiazole group participates in stronger intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
